2-Imino-4-methylpiperidine acetate
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Overview
Description
2-Imino-4-methylpiperidine acetate is a potent inhibitor of nitric oxide synthase (NOS), an enzyme responsible for the production of nitric oxide (NO) in the body. This compound has significant implications in various fields of scientific research due to its ability to modulate NO levels, which play a crucial role in numerous physiological and pathological processes .
Biochemical Analysis
Biochemical Properties
2-Imino-4-methylpiperidine acetate interacts with various enzymes, proteins, and other biomolecules. It is a specific inhibitor of inducible nitric oxide synthase . The nature of these interactions involves the inhibition of the NOS enzymes, which are responsible for the production of nitric oxide, a key molecule involved in many physiological and pathological processes .
Cellular Effects
The effects of this compound on cells are primarily related to its role as a NOS inhibitor . By inhibiting NOS enzymes, it can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with NOS enzymes, leading to their inhibition . This inhibition can result in changes in gene expression related to nitric oxide signaling .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Imino-4-methylpiperidine acetate typically involves the reaction of 4-methylpiperidine with an appropriate imino-forming reagent under controlled conditions. The acetate salt is then formed by neutralizing the resulting imino compound with acetic acid. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity .
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and improve efficiency .
Chemical Reactions Analysis
Types of Reactions: 2-Imino-4-methylpiperidine acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: The imino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed under mild conditions.
Major Products:
Scientific Research Applications
2-Imino-4-methylpiperidine acetate is widely used in scientific research due to its inhibitory effects on NOS. Its applications include:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic pathways.
Biology: Employed in studies investigating the role of NO in cellular signaling and immune responses.
Medicine: Explored for its potential therapeutic effects in conditions where NO modulation is beneficial, such as inflammation, neurodegenerative diseases, and cardiovascular disorders.
Industry: Utilized in the development of NO-related assays and diagnostic tools
Mechanism of Action
The mechanism by which 2-Imino-4-methylpiperidine acetate exerts its effects involves the inhibition of NOS enzymes. It binds to the active site of NOS, preventing the conversion of L-arginine to NO. This inhibition affects various molecular targets and pathways, including the regulation of vascular tone, neurotransmission, and immune responses .
Comparison with Similar Compounds
2-Iminopiperidine: Another NOS inhibitor with a similar structure but different potency and selectivity.
4-Methylpiperidine: A precursor in the synthesis of 2-Imino-4-methylpiperidine acetate.
N-Methylpiperidine: Shares structural similarities but lacks the imino functionality.
Uniqueness: this compound is unique due to its high potency and selectivity for different NOS isoforms, making it a valuable tool in research and potential therapeutic applications .
Biological Activity
2-Imino-4-methylpiperidine acetate is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound can be represented by the following structural formula:
This compound features a piperidine ring with an imino group, contributing to its unique reactivity and biological profile.
The biological activity of this compound has been linked to its interaction with various biological targets. Notably, it has shown effects on hypoxia-inducible factors (HIFs), which are critical in cellular responses to low oxygen levels. The compound has been reported to induce HIF-1α and HIF-2α heterodimerization, leading to the transcription of target genes involved in angiogenesis and metabolism under hypoxic conditions .
Pharmacological Effects
- Vasoconstriction : this compound acts as a potent pulmonary and renal vasoconstrictor, exhibiting an IC50 value of 0.2 µM . This property may have implications for treating conditions like pulmonary hypertension.
- Neuroprotective Effects : Preliminary studies suggest that the compound may possess neuroprotective properties, potentially beneficial in neurodegenerative diseases . Its ability to modulate neurotransmitter systems, particularly GABA receptors, has been explored in various in vitro studies.
- Antioxidant Activity : The compound has demonstrated antioxidant effects, which could contribute to its protective role against oxidative stress in cells .
Study 1: Effects on Hypoxia-Inducible Factors
A study evaluated the effects of this compound on HIF signaling pathways in cancer cell lines. The results indicated a significant upregulation of HIF target genes after treatment with the compound, suggesting its potential as a therapeutic agent in hypoxia-related pathologies .
Study 2: Neuroprotective Properties
Another investigation focused on the neuroprotective effects of this compound in models of oxidative stress. The findings revealed that treatment with this compound reduced neuronal cell death and improved cell viability compared to untreated controls .
Table 1: Summary of Biological Activities
Activity Type | Effect | IC50 Value |
---|---|---|
Vasoconstriction | Pulmonary and renal vasoconstrictor | 0.2 µM |
HIF Activation | Induces HIF-1α and HIF-2α expression | N/A |
Neuroprotection | Reduces oxidative stress-induced damage | N/A |
Antioxidant Activity | Scavenges free radicals | N/A |
Properties
IUPAC Name |
acetic acid;4-methyl-2,3,4,5-tetrahydropyridin-6-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2.C2H4O2/c1-5-2-3-8-6(7)4-5;1-2(3)4/h5H,2-4H2,1H3,(H2,7,8);1H3,(H,3,4) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNJYWSIQJFUBOR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN=C(C1)N.CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00692823 |
Source
|
Record name | Acetic acid--4-methyl-3,4,5,6-tetrahydropyridin-2-amine (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00692823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
165383-72-2 |
Source
|
Record name | Acetic acid--4-methyl-3,4,5,6-tetrahydropyridin-2-amine (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00692823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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